Benzo[b]furan-3-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, often involves palladium-catalyzed coupling reactions. For instance, 2,3-disubstituted benzo[b]furans can be synthesized using a palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization (Yue, Yao, & Larock, 2005). Another method involves FeCl3-mediated ring closure of alpha-aryl ketones, demonstrating the versatility of metal-mediated reactions in forming the benzo[b]furan core (Liang et al., 2009).
Molecular Structure Analysis
The molecular structure of benzo[b]furan derivatives is critical for their chemical behavior. Structural studies using X-ray crystallography and computational methods provide insights into the arrangement of atoms within these molecules and the implications for their reactivity and properties (Drzewiecka et al., 2012).
Chemical Reactions and Properties
Benzo[b]furans undergo various chemical reactions, highlighting their reactivity and utility in organic synthesis. For example, the electrophilic aromatic reactivities of benzo[b]furan derivatives have been studied through the pyrolysis of 1-arylethyl esters, revealing insights into the reactivity of different positions on the benzo[b]furan ring (Amin & Taylor, 1978). Additionally, novel Pd(II)-mediated cascade carboxylative annulation methods have been developed to construct benzo[b]furan-3-carboxylic acids, demonstrating the compound's potential as a versatile intermediate (Liao et al., 2005).
Scientific Research Applications
Synthesis of Natural Products with Benzo[b]furan Skeleton : Luetjens and Scammells (1998) developed a novel synthetic strategy for preparing natural products possessing a benzo[b]furan skeleton, such as XH-14 and ailanthoidol. This study demonstrates the compound's utility in synthesizing complex natural products (Luetjens & Scammells, 1998).
Anticancer and Antiangiogenic Activity : Romagnoli et al. (2015) found that novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exhibited promising anticancer and antiangiogenic activity, with specific compounds showing significant efficacy. This highlights the potential of benzo[b]furan-3-carbonyl chloride in developing cancer treatments (Romagnoli et al., 2015).
Photochemical Synthesis Method : Protti, Fagnoni, and Albini (2012) described a one-step, metal-free photochemical reaction for the environmentally friendly synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This method offers a cost-effective alternative to traditional synthesis approaches (Protti, Fagnoni, & Albini, 2012).
Palladium-mediated Synthesis : Hu and Yang (2001) developed a palladium-mediated intramolecular carbonylative annulation method to synthesize benzo[b]furo[3,4-d]furan-1-ones. This approach efficiently generates functionalized compounds, showing the versatility of benzo[b]furan-3-carbonyl chloride in organic synthesis (Hu & Yang, 2001).
Facile Synthesis of Naphthofurans and Benzodifurans : Park and Jeong (2005) demonstrated a base-catalyzed cyclization method for synthesizing regio-isomeric naphthofurans and benzodifurans from o-alkoxybenzoylarenes. This study provides valuable insights for developing new synthetic methods using benzo[b]furan derivatives (Park & Jeong, 2005).
Safety And Hazards
Benzo[b]furan-3-carbonyl chloride is classified as a skin corrosive/irritant and can cause serious eye damage . It reacts violently with water, and contact with water liberates toxic gas . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Future Directions
Research on benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, continues to be a focal point for extensive global research . Their diverse physiological and pharmacological properties make them particularly intriguing for applications in medicinal chemistry, material sciences, drug discovery, and the agrochemical and pharmaceutical industries .
properties
IUPAC Name |
1-benzofuran-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHWSRVMUQSCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515518 | |
Record name | 1-Benzofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-3-carbonyl chloride | |
CAS RN |
111964-21-7 | |
Record name | 1-Benzofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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